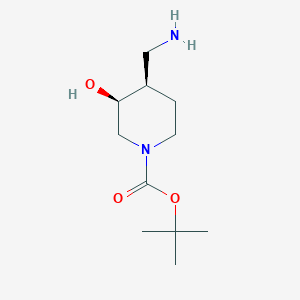
3,4-Difluoro-6-trifluoromethylaniline; 98%
Vue d'ensemble
Description
3,4-Difluoro-6-trifluoromethylaniline, or DFTMA, is a chemical compound with the molecular formula C6H4F6N. It is an aromatic amine that has been used in a variety of scientific research applications, including synthesis and lab experiments. This compound has been used as a precursor to a number of important compounds, such as 4-amino-3,5-difluorobenzoic acid, which has been used in the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
DFTMA has been used in a variety of scientific research applications. It has been used as a precursor in the synthesis of pharmaceuticals, such as 4-amino-3,5-difluorobenzoic acid. It has also been used as a reagent in the synthesis of other compounds, such as 2-fluoro-6-trifluoromethylaniline. Additionally, it has been used in the synthesis of a variety of compounds that have been used in the study of organic chemistry, such as 2-fluoro-4-trifluoromethylaniline.
Mécanisme D'action
DFTMA is an aromatic amine that acts as a nucleophile in organic reactions. It is capable of reacting with electrophiles, such as alkenes, to form new carbon-carbon bonds. Additionally, it can react with other nucleophiles, such as alcohols, to form new carbon-oxygen bonds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of DFTMA have yet to be fully studied. However, it is known that DFTMA has been used in a variety of scientific research applications, including synthesis and lab experiments. It is believed that the compound may have some biological activity, but further research is needed to fully understand its effects.
Avantages Et Limitations Des Expériences En Laboratoire
DFTMA has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound that can be stored for long periods of time without decomposition. However, it is also a relatively toxic compound and should be handled with care. Additionally, it is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on DFTMA. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be done to investigate its use as a precursor in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be done to investigate its potential uses in organic synthesis and lab experiments. Finally, further research could be done to investigate the potential toxicity of DFTMA and to develop methods to reduce its toxicity.
Propriétés
IUPAC Name |
4,5-difluoro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBANTPGXUQMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-(trifluoromethyl)aniline | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325778.png)